molecular formula C19H14FNO B105748 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde CAS No. 121660-37-5

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

Cat. No.: B105748
CAS No.: 121660-37-5
M. Wt: 291.3 g/mol
InChI Key: JAHBIRPTCXOGLB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (CAS: 121660-37-5) is a heterocyclic organic compound with the molecular formula C₁₉H₁₄FNO and a molecular weight of 291.32 g/mol . It features a quinoline core substituted with a cyclopropyl group at position 2, a 4-fluorophenyl group at position 4, and a formyl (carbaldehyde) group at position 2. The compound is a critical intermediate in synthesizing pitavastatin calcium, a potent statin used to lower cholesterol .

Key physicochemical properties include:

  • Purity: >95% (HPLC)
  • Storage: -20°C under inert atmosphere
  • SMILES: Fc1ccc(cc1)c2c(C=O)c(nc3ccccc23)C4CC4

Its synthesis involves Pd-catalyzed cross-coupling reactions and cyclization steps, with a reported unoptimized yield of 14% (68% average yield per step) under industrially feasible conditions .

Properties

IUPAC Name

2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-11,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHBIRPTCXOGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433224
Record name 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
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Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121660-37-5
Record name 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
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Record name 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
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Record name 3-Quinolinecarboxaldehyde, 2-cyclopropyl-4-(4-fluorophenyl)
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Preparation Methods

The synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde involves a three-step total mechano-synthesis process. The starting material is 4-bromoquinoline, which undergoes the following steps :

    Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl group.

    Mechanochemical Minisci C–H Alkylation: This step introduces the 4-fluorophenyl group through a C–H alkylation reaction.

    Extrusive Oxidation Heck Coupling: The final step involves the oxidation and coupling to form the aldehyde group at the 3-position of the quinoline ring.

These steps are carried out under eco-friendly reaction conditions, making the process efficient and scalable for industrial production .

Chemical Reactions Analysis

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Properties

  • Molecular Formula : C19H13FN2O
  • Molecular Weight : 306.32 g/mol
  • Appearance : Yellowish powder
  • Melting Point : 168-170°C
  • Solubility : Sparingly soluble in water; soluble in organic solvents such as chloroform and methanol .

Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds:

  • Cholesterol-Lowering Agents : It is a key intermediate in the synthesis of pitavastatin, a potent statin used for cholesterol management .
  • Antimicrobial Activity : The compound exhibits antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
  • Anticancer Properties : Research indicates that it has potential anticancer effects against several cancer cell lines, including breast, lung, and prostate cancers .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its structural features allow for the development of various derivatives that can be tailored for specific biological activities .

Case Studies

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains, indicating its potential in developing new antibiotics .
  • Synthesis of Spirooxindole Analogues : Researchers successfully synthesized spirooxindole analogues from this compound, showcasing its utility in creating novel structures with potential therapeutic applications .
  • Total Mechano-Synthesis for Pitavastatin : A recent study introduced an eco-friendly total mechano-synthesis method that efficiently produces 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, emphasizing its scalability and sustainability for pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is primarily related to its role as an intermediate in the synthesis of pitavastatin. Pitavastatin acts as an HMG-CoA reductase inhibitor, which reduces cholesterol levels by inhibiting the enzyme responsible for cholesterol synthesis in the liver. The quinoline ring and the substituents on the compound contribute to its binding affinity and specificity for the enzyme .

Comparison with Similar Compounds

Aldehyde vs. Ester Derivatives

  • Ethyl 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS: 148516-11-4): Replaces the aldehyde group with an ethyl ester (-COOEt). Molecular weight: 335.38 g/mol . Used in further derivatization for statin synthesis .
  • Methyl 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate (CAS: 121659-86-7): Methyl ester variant with a molecular weight of 317.36 g/mol . Acts as a precursor for alcohol derivatives via reduction .
Compound CAS Functional Group Molecular Weight Key Application
2-Cyclopropyl-4-(4-FP)QC* 121660-37-5 -CHO 291.32 Pitavastatin intermediate
Ethyl ester derivative 148516-11-4 -COOEt 335.38 Statin synthesis
Methyl ester derivative 121659-86-7 -COOMe 317.36 Alcohol precursor

*FP: Fluorophenyl; QC: Quinoline-3-carbaldehyde

Aldehyde vs. Alcohol Derivatives

  • [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (CAS: 121660-11-5): The aldehyde is reduced to a primary alcohol (-CH₂OH). Exhibits intermolecular hydrogen bonding, stabilizing crystal structures . Synthesized via KBH₄/MgCl₂ reduction of the methyl ester derivative with 90.3% yield .

Substituent Position Variations

Fluorophenyl Position Isomers

  • 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde: Fluorine at the ortho position of the phenyl ring instead of para. Altered steric and electronic properties may affect binding in pharmaceutical targets .

Extended Conjugation Systems

Acrylate and Acrylonitrile Derivatives

  • (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde (CAS: 148901-68-2): Conjugated alkene extends the π-system, enhancing UV absorption. Similarity score: 0.85 compared to the parent aldehyde .
  • (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile: Nitrile group increases polarity and reactivity in click chemistry .

Biological Activity

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (CAS: 1346597-84-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its synthesis and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H14FNO\text{C}_{19}\text{H}_{14}\text{FNO}

It features a quinoline core, which is known for its diverse biological activities, and a cyclopropyl group that may enhance its pharmacological profile.

Synthesis

The synthesis of this compound has been achieved through various methods, including a three-step total mechano-synthesis involving:

  • Suzuki–Miyaura Coupling : A reaction that forms carbon-carbon bonds.
  • Mechanochemical Minisci C–H Alkylation : A method that introduces alkyl groups into aromatic compounds.
  • Oxidative Heck Coupling : A reaction that allows for the formation of alkenes.

This synthetic route emphasizes eco-friendly conditions and high efficiency, making it suitable for large-scale production .

Antibacterial Activity

Research indicates that compounds related to quinoline derivatives exhibit significant antibacterial properties. In particular, this compound has shown promising activity against various bacterial strains. For example, studies reveal that similar compounds have minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria, including E. coli and Bacillus mycoides .

Bacterial Strain MIC (mg/mL)
E. coli0.0048
Bacillus mycoides0.0098
C. albicans0.039

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against strains such as Candida albicans. The observed MIC values suggest moderate to good antifungal properties, which are crucial for developing treatments for fungal infections .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with bacterial cell membranes or inhibit key metabolic pathways, similar to other quinoline derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

  • Study on Antimicrobial Activity : A study published in MDPI reported that related compounds exhibited significant antimicrobial activity with varying MIC values across different strains .
  • Synthesis and Biological Evaluation : Research highlighted the synthesis of various derivatives from the quinoline family, demonstrating their broad-spectrum antimicrobial properties and potential for further drug development .
  • Anticancer Studies : Investigations into the anticancer effects of quinolines have shown that modifications to the structure can enhance potency against specific cancer types .

Q & A

Basic Questions

Q. What spectroscopic and analytical methods are recommended for characterizing 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde?

  • Answer :

  • NMR Spectroscopy : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the cyclopropyl, fluorophenyl, and quinoline moieties. For example, the quinoline protons typically resonate at δ 8.1–8.5 ppm, while the cyclopropyl protons appear as a multiplet near δ 1.0–1.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., m/z 291.32 for C19H14FNO\text{C}_{19}\text{H}_{14}\text{FNO}) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and quinoline groups) .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Answer :

  • Store under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the aldehyde group .
  • Handle in a fume hood with PPE (gloves, goggles) due to potential hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Q. How is this compound utilized as a pharmaceutical intermediate?

  • Answer :

  • It is a critical precursor for synthesizing pitavastatin calcium , a cholesterol-lowering drug. The aldehyde group undergoes Wittig reactions with phosphonium salts to introduce the statin side chain .
  • Example: Reaction with ethyl (triphenylphosphoranylidene)acetate forms the acrylate intermediate, a key step in pitavastatin synthesis .

Advanced Research Questions

Q. What are the advantages of mechanochemical synthesis for producing this compound, and how does it address environmental concerns?

  • Answer :

  • Mechanochemical Synthesis : Utilizes ball milling to achieve solvent-free reactions, reducing waste and energy consumption. For example, the cyclocondensation of α-cyclopropyl ketones with (2-aminophenyl)(4-fluorophenyl)methanone under mechanical force achieves yields >90% with minimal purification .
  • Scalability : This method avoids toxic solvents (e.g., DMF) and enables gram-scale production, aligning with green chemistry principles .

Q. How can data contradictions between computational predictions and experimental crystallographic results be resolved?

  • Answer :

  • Refinement Software : Use SHELX for high-resolution crystallographic data analysis. For example, SHELXL refines hydrogen bonding networks (e.g., O–H⋯N interactions) that may conflict with DFT-optimized geometries .
  • Validation Tools : Cross-check NMR chemical shifts with computed values (e.g., using Gaussian or ADF software) to identify discrepancies in electron density distribution .

Q. What strategies enable functionalization of the quinoline ring system in this compound for SAR studies?

  • Answer :

  • C(sp3^3)–H Sulfinylation : React with SO2_2 under photochemical conditions to introduce sulfonyl groups at the methyl position, creating derivatives for structure-activity relationship (SAR) analysis .
  • Oxidative Cleavage : Convert the aldehyde group to carboxylic acids via silver oxide (Ag2_2O) oxidation, enabling further conjugation with bioactive moieties .

Q. What challenges arise in optimizing synthetic routes for high enantiomeric purity?

  • Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropane formation to control stereochemistry. For example, asymmetric cyclopropanation of styrene derivatives with diazo compounds can yield enantiomerically pure intermediates .
  • Catalytic Asymmetric Synthesis : Employ palladium-catalyzed cross-couplings to retain chirality during quinoline ring assembly .

Methodological Guidelines

  • Synthetic Optimization :

    • For mechanochemical synthesis , optimize milling time (30–60 min) and frequency (25 Hz) to maximize yield .
    • For aldehyde oxidation , use MnO2_2 in dichloromethane at 0°C to avoid over-oxidation to carboxylic acids .
  • Crystallographic Analysis :

    • Grow crystals via slow evaporation of ethyl acetate/hexane mixtures. Refine structures using SHELXL with anisotropic displacement parameters for non-H atoms .
  • Safety Protocols :

    • Quench excess reducing agents (e.g., KBH4_4) with methanol post-synthesis to prevent exothermic decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Reactant of Route 2
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

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